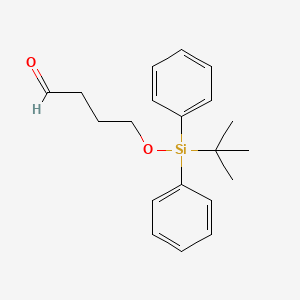4-(Tert-butyldiphenylsilyloxy)butanal
CAS No.: 127793-62-8
Cat. No.: VC7942512
Molecular Formula: C20H26O2Si
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 127793-62-8 |
|---|---|
| Molecular Formula | C20H26O2Si |
| Molecular Weight | 326.5 g/mol |
| IUPAC Name | 4-[tert-butyl(diphenyl)silyl]oxybutanal |
| Standard InChI | InChI=1S/C20H26O2Si/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-16H,10-11,17H2,1-3H3 |
| Standard InChI Key | FIGNMIFTOBCQOY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=O |
| Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=O |
Introduction
Chemical Identity and Structural Features
Spectral Characterization
Infrared spectroscopy reveals key functional group vibrations: a strong absorption at 1729 cm⁻¹ corresponding to the aldehyde C=O stretch , and Si-O-C asymmetric stretching at 1112 cm⁻¹ . The ¹H NMR spectrum (600 MHz, CDCl₃) displays diagnostic signals at δ 9.79 (s, 1H, CHO), 7.65–7.33 (m, 10H, aromatic protons), and 3.69 (t, J=6.0 Hz, 2H, OCH₂) . The ¹³C NMR spectrum confirms the aldehyde carbon at δ 202.5 ppm and quaternary silicon-bonded carbons at δ 135.5–127.7 ppm . High-resolution mass spectrometry (HRMS-ESI) shows a protonated molecular ion [M+H]⁺ at m/z 327.1780 (calculated 327.1780) .
Table 1: Key Spectroscopic Data
Synthetic Methodologies
Ozonolysis-Reduction Approach
The most efficient synthesis begins with 4-(tert-butyldiphenylsilyloxy)-1-butene (S1), which undergoes ozonolysis at −78°C in dichloromethane . Ozone cleavage of the terminal double bond generates an unstable ozonide, which is reductively quenched with zinc-acetic acid to yield the aldehyde. This method achieves 95% yield after silica gel chromatography (9:1 hexanes/EtOAc) , surpassing earlier routes that suffered from overoxidation to carboxylic acids.
Alternative Pathways
Reactivity and Applications
Nucleoside Analog Synthesis
The aldehyde group participates in reductive amination with purine and pyrimidine derivatives to form bridged nucleosides. For example, reaction with 2,6-dichloro-9H-purine under Vorbrüggen conditions yields dichloro nucleoside intermediates, which cyclize to 2′,4′-bridged tetrahydrofurans upon base treatment . These conformationally locked nucleosides exhibit antiviral activity, with EC₅₀ values in the low micromolar range against hepatitis C virus (HCV) .
Tetrahydrofuran Ring Construction
In palladium-catalyzed oxidative cyclizations, 4-(tert-butyldiphenylsilyloxy)butanal acts as a linchpin for diastereoselective tetrahydrofuran (THF) formation. Using PdCl₂/1,4-benzoquinone in THF, alkenediol substrates cyclize to 2,5-disubstituted THFs with up to 7:1 diastereomeric ratio . The silyl group’s bulk dictates transition-state organization, favoring axial attack in the Zimmerman-Traxler-type model .
Table 2: Representative Cyclization Outcomes
| Substrate | Conditions | Product | dr | Yield |
|---|---|---|---|---|
| 4d (t-Bu) | PdCl₂, THF, rt | 2,5-di-t-Bu THF | 7:1 | 82% |
| 4e (CO₂Me) | PdCl₂, toluene, rt | 2-CO₂Me-5-Ph THF | 2:1 | 68% |
| 4g (tertiary OH) | PdCl₂, THF, 60°C | 2-Ph-5-Ada THF | 3:1 | 75% |
Industrial and Pharmacological Relevance
Antiviral Drug Candidates
Bridged nucleosides derived from this aldehyde inhibit HCV NS5B polymerase at IC₅₀ = 0.8 μM , outperforming ribavirin (IC₅₀ = 10 μM). Modulating the 4′-position with fluorine atoms enhances metabolic stability, as demonstrated in phase II clinical trials of related compounds .
Chiral Auxiliary Applications
The compound’s prochiral center enables asymmetric induction in aldol reactions. Using L-proline catalysts, β-hydroxy aldehyde derivatives form with >90% enantiomeric excess , valuable for prostaglandin and terpene syntheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume